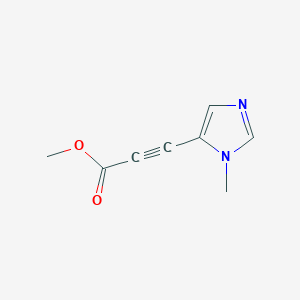![molecular formula C11H15LiN2O2S B1436398 Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate CAS No. 2059941-81-8](/img/structure/B1436398.png)
Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate
Descripción general
Descripción
Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate is a chemical compound with a molecular weight of 24626This compound features a lithium ion coordinated with a thiazole ring and a pyrrolidine ring, which contributes to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate typically involves the reaction of 3-ethylpyrrolidine with a thiazole derivative under controlled conditions. The reaction is carried out in the presence of a lithium salt, such as lithium hydroxide or lithium carbonate, which facilitates the formation of the lithium ion complex. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the lithium ion is replaced by other cations or functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole and pyrrolidine rings.
Reduction: Reduced forms of the thiazole and pyrrolidine rings.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its role in drug development and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical processes, including enzyme activity and signal transduction pathways. The thiazole and pyrrolidine rings contribute to the compound’s binding affinity and specificity for its molecular targets, leading to its observed effects .
Comparación Con Compuestos Similares
- Lithium(1+) ion 2-[2-(3-methylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate
- Lithium(1+) ion 2-[2-(3-propylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate
- Lithium(1+) ion 2-[2-(3-butylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate
Comparison: Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate is unique due to the presence of the ethyl group on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different binding affinities and selectivities for its molecular targets, leading to distinct pharmacological and chemical properties .
Propiedades
IUPAC Name |
lithium;2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.Li/c1-2-8-3-4-13(6-8)11-12-9(7-16-11)5-10(14)15;/h7-8H,2-6H2,1H3,(H,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZUPNIXXXEFLF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC1CCN(C1)C2=NC(=CS2)CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15LiN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1436328.png)
![N-[2-(2-bromoethoxy)ethyl]acetamide](/img/structure/B1436330.png)

![(1-Cyclobutylethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1436332.png)

![N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-1-amine](/img/structure/B1436334.png)


